Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate
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Overview
Description
OCTYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, methoxyphenyl, phenyl, and pyridyl groups
Preparation Methods
The synthesis of OCTYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
OCTYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can convert this compound into its reduced forms.
Scientific Research Applications
OCTYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a precursor for various organic reactions.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of OCTYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar compounds to OCTYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE include other cyanoacetamide derivatives and pyridyl-containing compounds. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The uniqueness of OCTYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C29H32N2O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
octyl 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C29H32N2O3S/c1-3-4-5-6-7-11-18-34-28(32)21-35-29-26(20-30)25(22-14-16-24(33-2)17-15-22)19-27(31-29)23-12-9-8-10-13-23/h8-10,12-17,19H,3-7,11,18,21H2,1-2H3 |
InChI Key |
UBSGUVUAKNPLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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